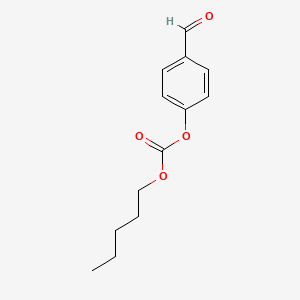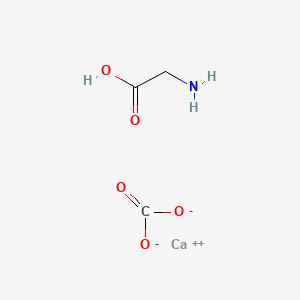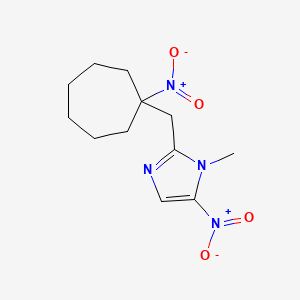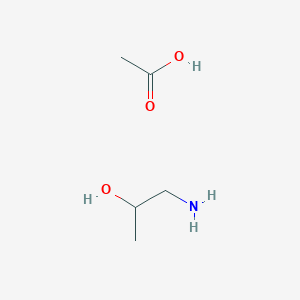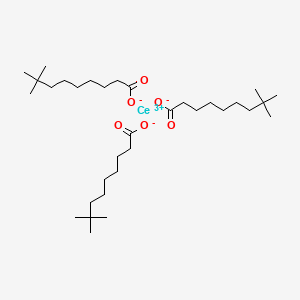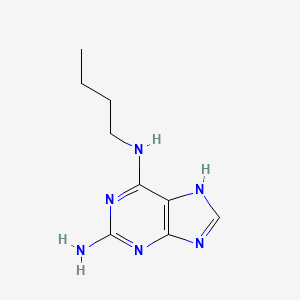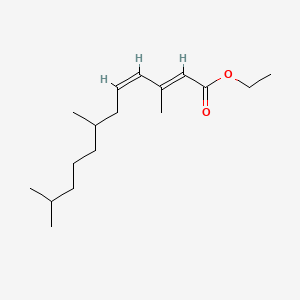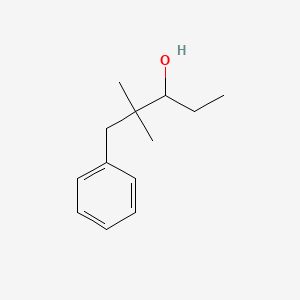
Manganese bis(4-hydroxybenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese bis(4-hydroxybenzenesulfonate) is a coordination compound with the molecular formula C12H10MnO8S2. It consists of a manganese ion coordinated to two 4-hydroxybenzenesulfonate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese bis(4-hydroxybenzenesulfonate) typically involves the reaction of manganese salts, such as manganese chloride or manganese sulfate, with 4-hydroxybenzenesulfonic acid in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of manganese bis(4-hydroxybenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade manganese salts and 4-hydroxybenzenesulfonic acid. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Manganese bis(4-hydroxybenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The 4-hydroxybenzenesulfonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other sulfonic acids or related compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese compounds with higher oxidation states, while reduction reactions may produce manganese compounds with lower oxidation states .
Scientific Research Applications
Manganese bis(4-hydroxybenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of manganese bis(4-hydroxybenzenesulfonate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. In biological systems, it may interact with specific enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Manganese bis(4-hydroxybenzenesulfonate): C12H10MnO8S2
Manganese bis(4-hydroxybenzenesulphonate): C12H10MnO8S2
Manganese(2+) bis(4-hydroxybenzenesulfonate): C12H10MnO8S2
Uniqueness
Manganese bis(4-hydroxybenzenesulfonate) is unique due to its specific coordination environment and the presence of 4-hydroxybenzenesulfonate ligands. This unique structure imparts distinct chemical properties, making it suitable for various applications in catalysis, biological research, and industrial processes .
Properties
CAS No. |
825-89-8 |
|---|---|
Molecular Formula |
C12H10MnO8S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/2C6H6O4S.Mn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
FUZYRKKYLIMNDR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


